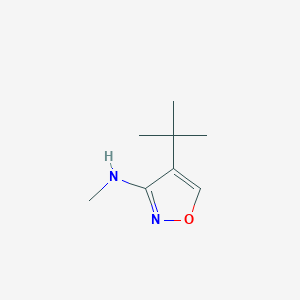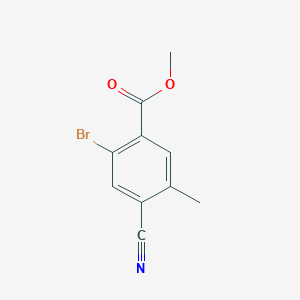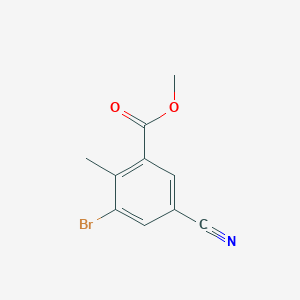![molecular formula C15H13ClO3 B1414676 2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde CAS No. 1021241-46-2](/img/structure/B1414676.png)
2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde
Overview
Description
“2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde” is a biochemical used for proteomics research . It has a molecular formula of C15H13ClO3 and a molecular weight of 276.71 .
Molecular Structure Analysis
The molecular structure of “2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde” consists of 15 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . For a more detailed structural analysis, you may need to refer to a specific database or resource that provides molecular structure diagrams.Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde” include a molecular weight of 276.71 . More detailed properties like boiling point, melting point, and density were not found in the sources I accessed.Scientific Research Applications
Enzyme-Catalyzed Asymmetric Synthesis : Benzaldehyde lyase, a highly enantioselective enzyme, has been used for the asymmetric synthesis of compounds like (R)-3-methoxy-2'-chlorobenzoin. This compound is synthesized using 3-methoxybenzaldehyde and 2-chlorobenzaldehyde, indicating the potential application of 2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde in enzymatic reaction processes (Kühl et al., 2007).
Synthesis of Aluminum and Zinc Complexes : In the field of materials science, derivatives of benzaldehydes like 4-methyl(methoxy or chloro)benzaldehyde have been used to synthesize aluminum and zinc quinolates with notable optical properties. These complexes exhibit enhanced thermal stability and solubility in organic solvents, with potential applications in optoelectronic devices (Barberis & Mikroyannidis, 2006).
Structural Characterization : The compound 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, a derivative of 2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde, has been synthesized and characterized using various spectroscopic techniques. This highlights its role in advancing the understanding of complex molecular structures (Özay et al., 2013).
Anti-Tumor Activities : The synthesis of novel 4-aminoquinazoline derivatives, which includes steps involving 4-hydroxy-3-methoxy benzaldehyde, has been shown to possess activities against Bcap-37 cell proliferation, indicating its potential use in anticancer research (Li, 2015).
Nonlinear Optical Properties : The compound 2-hydroxy-3-methoxy-N-(2-chloro-benzyl)-benzaldehyde-imine has been synthesized and characterized, revealing good nonlinear optical properties. Such compounds are crucial in the development of advanced optical materials (Ünver, Karakas, & Elmali, 2004).
Future Directions
properties
IUPAC Name |
2-chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-18-12-5-2-4-11(8-12)10-19-15-7-3-6-14(16)13(15)9-17/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOENNNXJMLGQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=C(C(=CC=C2)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![[1-(1-Methylcyclopropanecarbonyl)piperidin-4-yl]methanol](/img/structure/B1414613.png)
